3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid
Description
3-[3-(4-Methylphenyl)adamantane-1-amido]benzoic acid is a synthetic organic compound featuring a benzoic acid core modified with an adamantane-amido group bearing a 4-methylphenyl substituent. The adamantane moiety, a rigid bicyclic hydrocarbon, confers enhanced metabolic stability and lipophilicity, while the 4-methylphenyl group may influence steric and electronic properties. However, direct literature on its synthesis, biological activity, or physicochemical properties is unavailable, necessitating comparisons with structurally related compounds (see for analogous adamantane derivatives) .
Properties
IUPAC Name |
3-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-16-5-7-20(8-6-16)24-11-17-9-18(12-24)14-25(13-17,15-24)23(29)26-21-4-2-3-19(10-21)22(27)28/h2-8,10,17-18H,9,11-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTISLCQXGXNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the functionalization of adamantane derivatives through radical or carbocation intermediates
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid involves its interaction with specific molecular targets and pathways. The adamantane core structure is known to interact with various biological targets, potentially affecting cellular processes and signaling pathways. The compound’s effects may be mediated through its ability to modulate enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- Activity Predictions : The adamantane group in the target compound may enhance binding to hydrophobic targets (e.g., mycolic acid methyltransferases in TB) compared to simpler benzoic acids .
- Synthetic Challenges : Adamantane functionalization requires specialized reagents (e.g., polyphosphoric acid in Friedel-Crafts reactions, as in ).
- Data Limitations: No direct literature exists on the target compound’s synthesis or bioactivity. Further studies should prioritize empirical validation of its physicochemical and pharmacological properties.
Biological Activity
3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances binding affinity to biological targets. The presence of the benzoic acid moiety contributes to its solubility and interaction with various biological systems.
1. Enzyme Inhibition:
Research has indicated that adamantane derivatives can act as potent inhibitors of various enzymes, including those involved in cancer progression and metabolic pathways. The specific interactions of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid with target enzymes are still under investigation, but similar compounds have shown significant inhibitory effects on enzymes like histone deacetylases (HDACs) and soluble epoxide hydrolases (hsEH) .
2. Modulation of Protein Degradation Pathways:
Studies on related benzoic acid derivatives suggest that they can enhance the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may play a role in the compound's therapeutic effects .
Biological Activity
Anticancer Properties:
Preliminary studies indicate that compounds similar to 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Effects:
Adamantane derivatives have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The specific efficacy of 3-[3-(4-methylphenyl)adamantane-1-amido]benzoic acid against particular strains remains to be fully elucidated but is a promising area for future research .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on HDAC Inhibition: A study demonstrated that adamantane-based compounds could serve as highly potent HDAC inhibitors, which are valuable in cancer therapy due to their role in regulating gene expression .
- Evaluation of Proteostasis Network Modulators: Research highlighted the ability of benzoic acid derivatives to activate cathepsins B and L, key players in protein degradation, suggesting potential applications in age-related diseases where proteostasis is compromised .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
